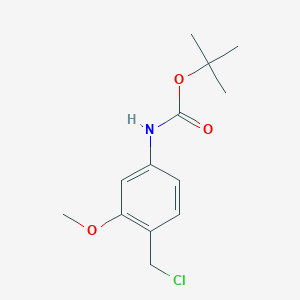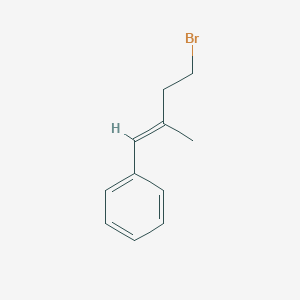
(4-Bromo-2-methylbut-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-methylbut-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13Br. It is characterized by a benzene ring substituted with a 4-bromo-2-methylbut-1-en-1-yl group. This compound is used primarily in research and development settings, particularly in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylbut-1-en-1-yl)benzene typically involves the bromination of 2-methylbut-1-en-1-ylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine acts as the electrophile. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the formation of the bromonium ion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-methylbut-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH), amines (NH), or alkoxides (RO).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alkane by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alkylbenzenes.
Aplicaciones Científicas De Investigación
(4-Bromo-2-methylbut-1-en-1-yl)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the synthesis of polymers and other advanced materials.
Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action for (4-Bromo-2-methylbut-1-en-1-yl)benzene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the bromine atom can be replaced by other nucleophiles, leading to the formation of various substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(3-methylbut-2-en-1-yloxy)benzene: Similar structure but with an ether linkage.
4-Bromo-1-butene: A simpler structure with a bromine atom on a butene chain.
4-Bromo-1-methoxy-2-(3-methylbut-2-en-1-yl)benzene: Similar structure with a methoxy group.
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
[(E)-4-bromo-2-methylbut-1-enyl]benzene |
InChI |
InChI=1S/C11H13Br/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/b10-9+ |
Clave InChI |
BYHLVPZVBNGUTL-MDZDMXLPSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/CCBr |
SMILES canónico |
CC(=CC1=CC=CC=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


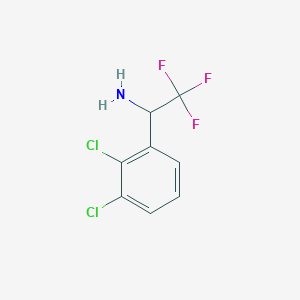
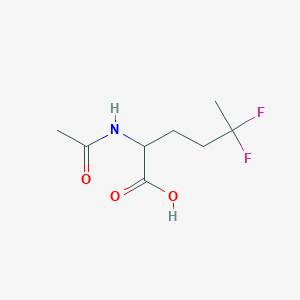
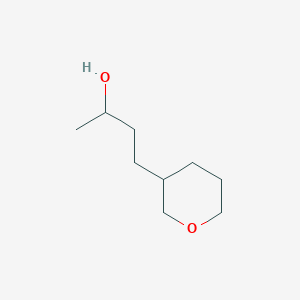
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)
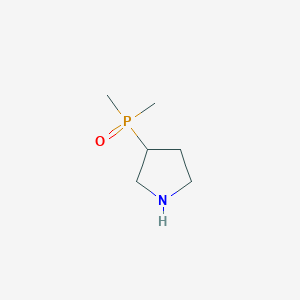
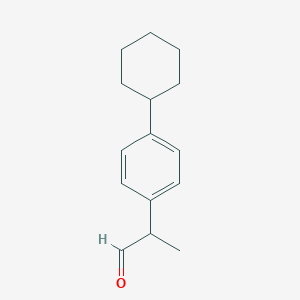
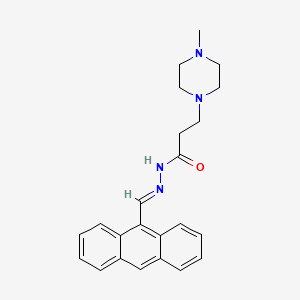
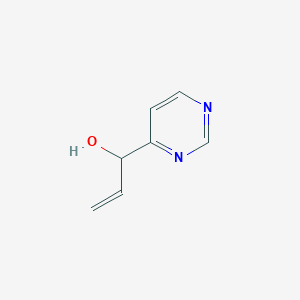
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
